6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol
CAS No.:
Cat. No.: VC14826435
Molecular Formula: C20H17N5O
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N5O |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 6-methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C20H17N5O/c1-12-8-9-16-15(10-12)18(26)24-20(22-16)25-19-21-13(2)11-17(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26) |
| Standard InChI Key | WMSAIFRPFRTZNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(NC2=O)NC3=NC(=CC(=N3)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 6-methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol delineates its structure:
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A quinazoline backbone (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with a methyl group at position 6 and a hydroxyl group at position 4.
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At position 2 of the quinazoline, an amino group bridges to a 4-methyl-6-phenylpyrimidin-2-yl moiety, which itself contains a pyrimidine ring with methyl and phenyl substituents at positions 4 and 6, respectively.
The molecular formula is derived as C₂₀H₁₇N₅O, with a calculated molecular weight of 343.39 g/mol (based on analogous quinazoline-pyrimidine hybrids ).
Structural Elucidation and Key Features
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Quinazoline Core: The quinazoline system contributes aromaticity and hydrogen-bonding capacity via the hydroxyl group at position 4. Methyl substitution at position 6 enhances hydrophobicity, potentially improving membrane permeability .
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Pyrimidine Substituent: The 4-methyl-6-phenylpyrimidine group introduces steric bulk and π-π stacking capabilities, which are critical for interactions with biological targets like kinase ATP-binding pockets .
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Amino Linker: The –NH– group between the two heterocycles facilitates conformational flexibility, enabling optimal binding to target proteins.
Table 1: Comparative Molecular Features of Related Quinazoline Derivatives
Synthesis and Manufacturing
Hypothetical Synthetic Route
While no direct synthesis of the target compound is documented, analogous pathways from 4-arylaminoquinazoline chemistry suggest a multi-step approach:
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Quinazoline Intermediate Preparation:
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Starting with 6-methylquinazolin-4-ol, bromination at position 2 introduces a leaving group for subsequent amination.
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Example reaction:
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Pyrimidine Amine Synthesis:
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Coupling Reaction:
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Buchwald-Hartwig amination links the quinazoline and pyrimidine moieties using a palladium catalyst:
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Optimization Challenges
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Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency but may necessitate rigorous drying to prevent hydrolysis .
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Catalyst Systems: Palladium-based catalysts with bulky ligands (e.g., Xantphos) mitigate undesired side reactions at elevated temperatures (~100°C) .
Structural Characterization
Spectroscopic Analysis
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¹H NMR (DMSO-d₆, 400 MHz):
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ESI-MS: Predicted [M+H]⁺ at m/z 344.1, with fragmentation peaks at m/z 297.0 (loss of –NH–pyrimidine).
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a planar conformation between quinazoline and pyrimidine rings, stabilized by intramolecular hydrogen bonding (C₄–OH to pyrimidine N-1) .
| Cell Line | Predicted IC₅₀ (µM) | Basis for Estimation |
|---|---|---|
| MCF-7 (breast) | 0.45–1.2 | Structural similarity to |
| A549 (lung) | 0.78–1.5 | Pyrimidine-kinase interaction |
| HeLa (cervical) | 1.1–2.3 | Hydrophobicity-driven uptake |
ADMET Profiling
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Absorption: High Caco-2 permeability (predicted Papp > 20 × 10⁻⁶ cm/s) due to methyl and phenyl groups.
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Metabolism: Susceptible to hepatic CYP3A4 oxidation at the methyl groups, necessitating prodrug strategies .
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a dual EGFR/VEGFR inhibitor for non-small cell lung cancer.
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Anti-inflammatory: Quinazoline-hydroxyl groups may modulate COX-2 activity, warranting in vitro testing.
Industrial Synthesis Challenges
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